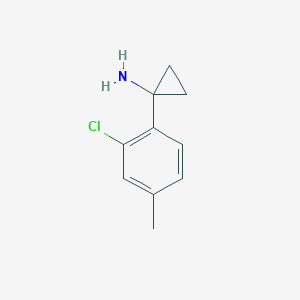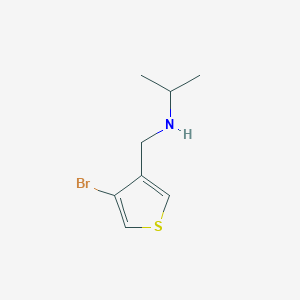
n-((4-Bromothiophen-3-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((4-Bromothiophen-3-yl)methyl)propan-2-amine: is an organic compound with the molecular formula C8H12BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an amine group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated thiophene derivative with an amine under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene followed by amination using suitable amine sources. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: n-((4-Bromothiophen-3-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-((4-Bromothiophen-3-yl)methyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of n-((4-Bromothiophen-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the bromine and amine groups.
Bromothiophene: Thiophene with a bromine atom, but without the amine group.
Aminothiophene: Thiophene with an amine group, but without the bromine atom.
Uniqueness: n-((4-Bromothiophen-3-yl)methyl)propan-2-amine is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H12BrNS/c1-6(2)10-3-7-4-11-5-8(7)9/h4-6,10H,3H2,1-2H3 |
InChI Key |
RXEQNZXLXXIGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CSC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



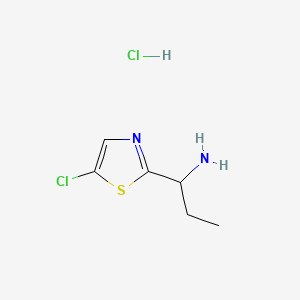
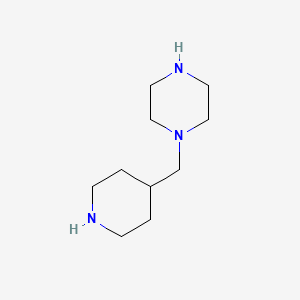

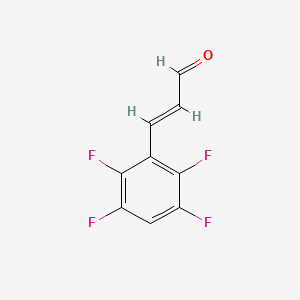
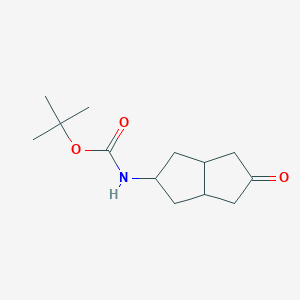
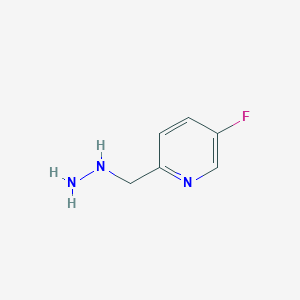
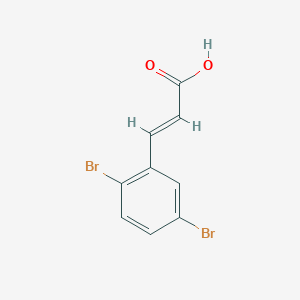
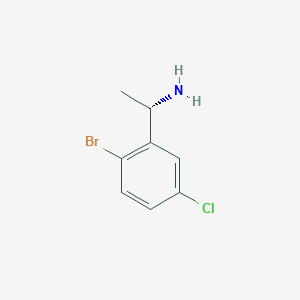
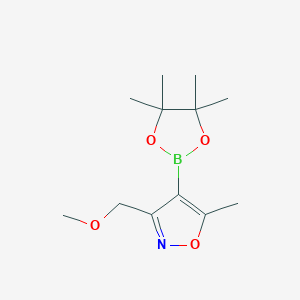
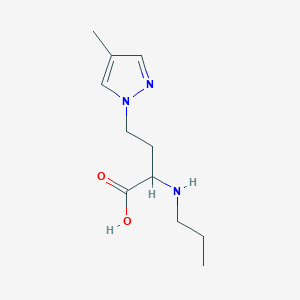
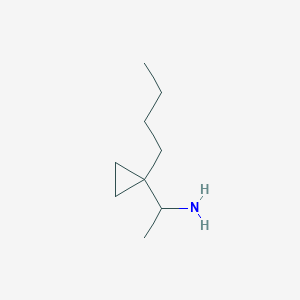
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
